molecular formula C11H12N4O6 B14402725 but-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione CAS No. 88262-96-8

but-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione

Cat. No.: B14402725
CAS No.: 88262-96-8
M. Wt: 296.24 g/mol
InChI Key: LLCJBPLWARLCPF-UHFFFAOYSA-N
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Description

But-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione is a compound that combines the properties of but-2-enedioic acid and 1,3-dimethyl-7H-purine-2,6-dione It is a key intermediate in the citric acid cycle in cellular respiration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid can be achieved through the catalytic isomerization of maleic acid. Maleic acid is heated in the presence of a catalyst such as hydrochloric acid to yield but-2-enedioic acid. The reaction conditions typically involve temperatures around 150°C.

1,3-dimethyl-7H-purine-2,6-dione can be synthesized through the methylation of xanthine. The reaction involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions include refluxing the mixture at elevated temperatures.

Industrial Production Methods

Industrially, but-2-enedioic acid is produced by the catalytic oxidation of benzene or butane. The process involves the use of vanadium pentoxide as a catalyst at high temperatures.

1,3-dimethyl-7H-purine-2,6-dione is produced industrially by the chemical synthesis from dimethylurea and ethyl cyanoacetate. The reaction involves multiple steps, including cyclization and methylation, under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form maleic anhydride.

    Reduction: It can be reduced to form succinic acid.

    Addition: It can undergo addition reactions with halogens and hydrogen.

1,3-dimethyl-7H-purine-2,6-dione undergoes:

    Oxidation: It can be oxidized to form 1,3-dimethyluric acid.

    Reduction: It can be reduced to form 1,3-dimethylxanthine.

    Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation of but-2-enedioic acid: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction of but-2-enedioic acid: Common reagents include sodium borohydride and lithium aluminum hydride.

    Oxidation of 1,3-dimethyl-7H-purine-2,6-dione: Common reagents include nitric acid and potassium dichromate.

    Reduction of 1,3-dimethyl-7H-purine-2,6-dione: Common reagents include sodium amalgam and zinc dust.

Major Products

    Oxidation of but-2-enedioic acid: Maleic anhydride.

    Reduction of but-2-enedioic acid: Succinic acid.

    Oxidation of 1,3-dimethyl-7H-purine-2,6-dione: 1,3-dimethyluric acid.

    Reduction of 1,3-dimethyl-7H-purine-2,6-dione: 1,3-dimethylxanthine.

Scientific Research Applications

But-2-enedioic acid and 1,3-dimethyl-7H-purine-2,6-dione have various scientific research applications:

    Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.

    Biology: Studied for their roles in metabolic pathways and cellular respiration.

    Medicine: Theophylline (1,3-dimethyl-7H-purine-2,6-dione) is used as a bronchodilator in the treatment of respiratory diseases.

    Industry: But-2-enedioic acid is used in the production of resins, coatings, and as a food additive.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7H-purine-2,6-dione (theophylline) involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and relaxation of smooth muscles in the respiratory tract. Theophylline also has anti-inflammatory effects by inhibiting the release of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Maleic acid: An isomer of but-2-enedioic acid with similar chemical properties.

    Caffeine: A methylxanthine compound similar to theophylline, used as a central nervous system stimulant.

    Aminophylline: A compound containing theophylline and ethylenediamine, used in the treatment of respiratory diseases.

Uniqueness

But-2-enedioic acid is unique due to its role in the citric acid cycle and its industrial applications. 1,3-dimethyl-7H-purine-2,6-dione is unique due to its dual role as a bronchodilator and anti-inflammatory agent in the treatment of respiratory diseases.

Properties

CAS No.

88262-96-8

Molecular Formula

C11H12N4O6

Molecular Weight

296.24 g/mol

IUPAC Name

but-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2.C4H4O4/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;5-3(6)1-2-4(7)8/h3H,1-2H3,(H,8,9);1-2H,(H,5,6)(H,7,8)

InChI Key

LLCJBPLWARLCPF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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